Ethyl 6-aminoquinoline-3-carboxylate
Description
Ethyl 6-aminoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is also known as 3-Quinolinecarboxylic acid, 6-amino-, ethyl ester .
Synthesis Analysis
The synthesis of quinoline derivatives, such as Ethyl 6-aminoquinoline-3-carboxylate, has been a topic of interest in recent years due to their various applications in medicinal and industrial chemistry . The Friedländer condensation of 2-aminoacetophenone with ethyl acetoacetate has been used to obtain ethyl 2,4-dimethylquinoline-3-carboxylate . Another method involves the condensation of primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .
Molecular Structure Analysis
The molecular structure of Ethyl 6-aminoquinoline-3-carboxylate has been studied using various spectroscopic techniques. The ground state (GS) and the lowest excited state (ES) optimization of 6-aminoquinoline (6AQ) was performed using the DFT/TD-DFT approach with 6-311G(d,p) basis set and B3LYP functional in the gas phase .
Chemical Reactions Analysis
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .
Physical And Chemical Properties Analysis
Ethyl 6-aminoquinoline-3-carboxylate has a molecular weight of 216.24 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Future Directions
Quinoline derivatives have been of particular concern in medicinal and organic chemistry due to their various applications in medicinal and industrial chemistry . They are commonly considered as a prototype molecule to many drugs . Therefore, the future directions for Ethyl 6-aminoquinoline-3-carboxylate could involve further studies on its potential applications in medicinal chemistry and drug discovery.
properties
IUPAC Name |
ethyl 6-aminoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSCDHZNOKMFPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534739 | |
Record name | Ethyl 6-aminoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-aminoquinoline-3-carboxylate | |
CAS RN |
21872-92-4 | |
Record name | Ethyl 6-aminoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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